molecular formula C23H18Cl2NO2P B12071554 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- CAS No. 680212-12-8

2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-

Cat. No.: B12071554
CAS No.: 680212-12-8
M. Wt: 442.3 g/mol
InChI Key: CXUOKPLGGQRETL-UHFFFAOYSA-N
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Description

2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- is a complex organic compound that features a furan ring, a dichlorophenyl group, and a diphenylphosphinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.

    Attachment of the Diphenylphosphinyl Group: The diphenylphosphinyl group can be attached through a phosphine oxide formation reaction, often using diphenylphosphine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, N-(2,4-dichlorophenyl)-alpha-(diphenylphosphinyl)
  • 2-Furanmethanamine, N-(2,5-dichlorophenyl)-alpha-(diphenylphosphinyl)
  • 2-Furanmethanamine, N-(3,4-dichlorophenyl)-alpha-(diphenylphosphinyl)

Uniqueness

The uniqueness of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- lies in its specific substitution pattern on the phenyl ring and the presence of the diphenylphosphinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

680212-12-8

Molecular Formula

C23H18Cl2NO2P

Molecular Weight

442.3 g/mol

IUPAC Name

2,3-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline

InChI

InChI=1S/C23H18Cl2NO2P/c24-19-13-7-14-20(22(19)25)26-23(21-15-8-16-28-21)29(27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H

InChI Key

CXUOKPLGGQRETL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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